molecular formula C10H20ClNO B6200732 rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis CAS No. 2694056-77-2

rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis

Cat. No.: B6200732
CAS No.: 2694056-77-2
M. Wt: 205.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis: is a synthetic organic compound characterized by its unique cyclobutoxy and cyclohexanamine structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis typically involves the following steps:

    Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced via a nucleophilic substitution reaction where a suitable cyclobutyl halide reacts with a cyclohexanol derivative.

    Amination: The cyclohexanol derivative is then converted to an amine through reductive amination, using reagents such as sodium cyanoborohydride or lithium aluminum hydride.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the amine group to a primary amine or even further to an alkane.

    Substitution: The cyclobutoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso derivatives or oxides.

    Reduction: Primary amines or alkanes.

    Substitution: Various substituted cyclohexanamine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology and Medicine:

  • Potential applications in drug development due to its amine functionality.
  • Investigated for its interactions with biological targets such as enzymes and receptors.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Potential use in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclobutoxy group may enhance its binding affinity or specificity, while the amine group can participate in hydrogen bonding or ionic interactions, influencing the compound’s overall activity and selectivity.

Comparison with Similar Compounds

  • rac-(1R,3S)-3-aminocyclohexan-1-amine hydrochloride, cis
  • rac-(1R,3S)-3-ethynylcyclohexan-1-amine hydrochloride, cis

Uniqueness:

  • The presence of the cyclobutoxy group distinguishes rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis from other similar compounds, potentially offering unique reactivity and binding properties.
  • Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

2694056-77-2

Molecular Formula

C10H20ClNO

Molecular Weight

205.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.